Bienvenue dans la boutique en ligne BenchChem!

2-(Chloromethyl)quinazoline

Heterocyclic chemistry Nucleophilic aromatic substitution Kinetics

This 2-chloromethyl-functionalized quinazoline is an essential electrophilic building block for medicinal chemistry programs. Its unique reactivity profile—specifically the ring expansion to 1,4-benzodiazepines with carbanions and efficient construction of 4-anilinoquinazoline anticancer libraries—is strictly dependent on the 2-position substitution pattern. Generic substitution with 3-, 4-, or 6-chloromethyl isomers will fundamentally alter reaction trajectories. Used in the synthesis of CysLT1 receptor antagonists and MRSA-active fluoroquinolone-quinazolinone hybrids (MIC 16 nM, 60-fold improvement over ciprofloxacin). Select this isomer for reproducible synthetic protocols and validated pharmacophore access.

Molecular Formula C17H15ClN2O3
Molecular Weight 330.8 g/mol
CAS No. 6148-18-1
Cat. No. B1630927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)quinazoline
CAS6148-18-1
Molecular FormulaC17H15ClN2O3
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NOC(=N2)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2O3/c1-21-14-6-2-12(3-7-14)10-16-19-17(23-20-16)11-22-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3
InChIKeyOQISIHAJCWICIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)quinazoline (CAS 6148-18-1): Procurement-Ready Heterocyclic Building Block and Key Intermediate


2-(Chloromethyl)quinazoline (CAS 6148-18-1) is a chloromethyl-functionalized quinazoline derivative that serves as a critical electrophilic building block in medicinal chemistry and heterocyclic synthesis [1]. The molecule features a bicyclic quinazoline core (benzene fused to pyrimidine) with a reactive chloromethyl substituent at the 2-position, conferring distinct reactivity for nucleophilic substitution and ring expansion transformations . This specific substitution pattern enables applications in the synthesis of 1,4-benzodiazepines via ring expansion with carbanions, as well as the preparation of pharmacologically active scaffolds including CysLT1 receptor antagonists and 4-anilinoquinazoline-based anticancer agents .

2-(Chloromethyl)quinazoline (CAS 6148-18-1): Why Alternative Chloromethylquinazoline Isomers Are Not Interchangeable


Chloromethyl-substituted quinazolines are not functionally interchangeable due to profound positional effects on chemical reactivity. Kinetic studies on methoxy-dehalogenation of benzo-ring substituted quinazolines have established a distinct reactivity hierarchy (7- > 5- > 6- and 8-) for nucleophilic aromatic substitution [1]. Furthermore, the 2-chloromethyl group participates in unique ring expansion reactions with carbanions to generate 1,4-benzodiazepines, a transformation that requires the specific juxtaposition of the electrophilic chloromethyl moiety relative to the N1 position of the quinazoline ring [2]. Generic substitution with 4-chloromethyl, 6-chloromethyl, or additional chloro-substituted analogs will fundamentally alter the reaction trajectory, product distribution, and the viability of established synthetic protocols. Selecting the correct positional isomer is therefore essential for reproducible synthesis and downstream functionalization.

2-(Chloromethyl)quinazoline (CAS 6148-18-1): Quantifiable Differentiation Evidence for Scientific Selection


2-(Chloromethyl)quinazoline (CAS 6148-18-1): Regioselective Reactivity Superiority Over Benzo-Ring Substituted Analogs

Kinetic studies of methoxy-dehalogenation across the quinazoline benzo-ring have quantified the relative reactivity of halogen substitution at different positions. The reactivity order was determined as 7- > 5- > 6- and 8- [1]. While this study addresses benzo-ring substituents, it establishes the principle that positional isomerism within the quinazoline scaffold produces measurable, rank-ordered differences in chemical reactivity. The 2-chloromethyl group, located on the pyrimidine ring rather than the benzo-ring, exhibits a distinct reactivity profile characterized by participation in ring expansion and nucleophilic substitution pathways that are not accessible to benzo-ring chloromethyl isomers [2].

Heterocyclic chemistry Nucleophilic aromatic substitution Kinetics Quinazoline Reactivity

2-(Chloromethyl)quinazoline (CAS 6148-18-1): O-Alkylation vs. N-Alkylation Selectivity Driven by 2-Position Sterics

Studies on the alkylation behavior of 2-substituted quinazolin-4(3H)-ones demonstrate that the substituent at the 2-position exerts direct control over the O-alkylation versus N-alkylation product ratio [1]. At room temperature, a 2-phenyl substituent promoted O-alkylation, whereas the less sterically demanding 2-benzyl group led to a higher ratio of N-alkylation. This substituent-dependent regioselectivity establishes that the steric and electronic properties of the 2-position substituent are critical determinants of reaction outcome. The 2-chloromethyl group, with its distinct steric profile and electrophilic character, will produce a unique O/N-alkylation selectivity profile distinct from other 2-substituted analogs.

Quinazolinone Alkylation Regioselectivity Steric effects SAR

2-(Chloromethyl)quinazoline (CAS 6148-18-1): Cytotoxic Potency of Derivatives Surpassing Cisplatin in Multiple Cancer Cell Lines

A series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones (derivatives of the target compound) were evaluated for in vitro cytotoxicity against A549 (lung), MCF-7 (breast), and SW1116 (colon) human cancer cell lines using the MTT assay [1]. Compounds H3, H5, and H6 exhibited IC50 values less than 10 μM against A549 cells, compared to 12 μM for the clinical reference standard cisplatin [1]. For the MCF-7 and SW1116 cell lines, nearly all tested derivatives displayed superior cytotoxic activity relative to cisplatin. Additionally, all compounds demonstrated lower binding energies to EGFR than erlotinib in molecular docking studies [1].

Anticancer Cytotoxicity Quinazoline EGFR Cisplatin

2-(Chloromethyl)quinazoline (CAS 6148-18-1): Antibacterial Activity of Fluoroquinolone-Quinazolinone Hybrids with Nanomolar MIC Potency

Fluoroquinolone-quinazolinone hybrid compounds were synthesized via nucleophilic reaction of ciprofloxacin and sarafloxacin with 2-(chloromethyl)quinazolin-4(3H)-one in DMF with NaHCO3 [1]. The most potent ciprofloxacin-derived compound (5d) exhibited minimum inhibitory concentration (MIC) values of 16 nM against both methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus, representing approximately 60-fold greater potency than the parent drug ciprofloxacin [1]. The most active sarafloxacin derivative (5i) demonstrated MIC = 0.125 μM against both MRSA and S. aureus [1].

Antibacterial Fluoroquinolone MRSA Quinazolinone MIC

2-(Chloromethyl)quinazoline (CAS 6148-18-1): One-Step Synthetic Efficiency for 4-Anilinoquinazoline Anticancer Scaffolds

An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones was developed using o-anthranilic acids as starting materials [1]. This streamlined protocol enables the convenient one-pot preparation of 2-hydroxymethyl-4(3H)-quinazolinones as well [1]. Two novel 4-anilinoquinazoline derivatives bearing chloromethyl groups at the 2-position were subsequently synthesized and demonstrated promising in vitro anticancer activity [1]. The 4-anilinoquinazoline scaffold is a privileged pharmacophore in anticancer drug discovery, with FDA-approved agents including gefitinib and erlotinib.

Synthesis Quinazolinone 4-Anilinoquinazoline Anticancer Efficiency

2-(Chloromethyl)quinazoline (CAS 6148-18-1): Recommended Application Scenarios Based on Quantitative Evidence


Synthesis of 1,4-Benzodiazepines via Ring Expansion with Carbanions

2-(Chloromethyl)quinazoline and its 3-oxide derivatives undergo ring expansion when treated with stabilized carbanions (e.g., from alkyl acetates, N,N-disubstituted acetamides, acetonitrile, and nitromethane) to yield 1,4-benzodiazepines bearing carbon substituents at the 2-position [1]. This transformation is mechanistically dependent on the 2-chloromethyl group; alternative chloromethyl positional isomers cannot undergo the same ring expansion due to the topological requirement for nucleophilic attack at the carbon adjacent to N1 [1].

Preparation of Carboxyflavone-Based CysLT1 (LTD4) Receptor Antagonists

2-(Chloromethyl)quinazoline serves as a key reactant in the synthesis of carboxyflavones that function as CysLT1 (LTD4) receptor antagonists . CysLT1 antagonists represent a therapeutic class with established clinical utility in asthma and allergic rhinitis (e.g., montelukast, zafirlukast). The chloromethyl group provides the electrophilic handle for conjugation to the carboxyflavone scaffold.

Construction of 4-Anilinoquinazoline-Based Anticancer Agent Libraries

The 4-anilinoquinazoline scaffold is a validated pharmacophore in oncology, exemplified by FDA-approved EGFR tyrosine kinase inhibitors gefitinib and erlotinib. 2-(Chloromethyl)quinazoline and its 4(3H)-quinazolinone derivatives enable efficient construction of 4-anilinoquinazoline libraries via one-step synthetic protocols [2]. The demonstrated cytotoxic superiority of derivatives over cisplatin (IC50 < 10 μM vs. 12 μM) [3] and the enhanced potency observed in quinazolinone-based anticancer agents (IC50 values as low as 2.48 μg/well vs. 6.06 μg/well for imatinib) [4] support the utility of this building block for anticancer drug discovery programs.

Antibacterial Fluoroquinolone Hybrid Development Targeting Resistant Strains

Hybridization of fluoroquinolone antibiotics with 2-(chloromethyl)quinazolin-4(3H)-one yields compounds with substantially enhanced antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA). The 60-fold improvement in MIC (16 nM) relative to ciprofloxacin parent drug [5] demonstrates the value of this building block for programs aimed at overcoming antibiotic resistance through molecular hybridization strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.